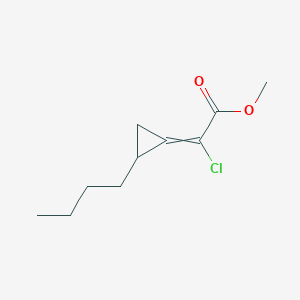
Methyl (2-butylcyclopropylidene)(chloro)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2-butylcyclopropylidene)(chloro)acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in various natural and synthetic products. This particular compound features a cyclopropylidene ring, a butyl group, and a chloroacetate moiety, making it a unique and interesting molecule for study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-butylcyclopropylidene)(chloro)acetate can be achieved through several methods. One common approach involves the esterification of chloroacetic acid with methanol in the presence of an acid catalyst . The reaction typically occurs at elevated temperatures (105-110°C) with continuous stirring to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction conditions can significantly enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2-butylcyclopropylidene)(chloro)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to yield alcohols.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to produce the corresponding alcohol and acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are typically used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed with sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: Various substituted esters.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Hydrolysis: Methanol and chloroacetic acid.
Applications De Recherche Scientifique
Methyl (2-butylcyclopropylidene)(chloro)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of Methyl (2-butylcyclopropylidene)(chloro)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing active metabolites that interact with biological pathways. The cyclopropylidene ring and butyl group may also contribute to its overall activity by influencing its binding affinity and specificity to target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl chloroacetate: Similar in structure but lacks the cyclopropylidene and butyl groups.
Ethyl chloroacetate: Similar ester but with an ethyl group instead of a methyl group.
Butyl chloroacetate: Contains a butyl group but lacks the cyclopropylidene ring.
Uniqueness
Methyl (2-butylcyclopropylidene)(chloro)acetate is unique due to its combination of a cyclopropylidene ring, a butyl group, and a chloroacetate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
89879-14-1 |
|---|---|
Formule moléculaire |
C10H15ClO2 |
Poids moléculaire |
202.68 g/mol |
Nom IUPAC |
methyl 2-(2-butylcyclopropylidene)-2-chloroacetate |
InChI |
InChI=1S/C10H15ClO2/c1-3-4-5-7-6-8(7)9(11)10(12)13-2/h7H,3-6H2,1-2H3 |
Clé InChI |
XCSQJWDQSALDOX-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CC1=C(C(=O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


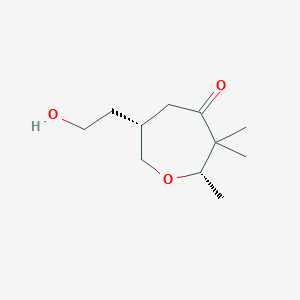
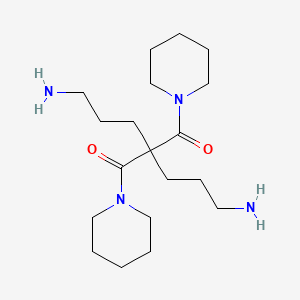

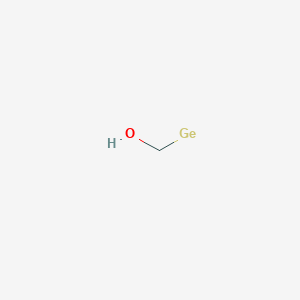
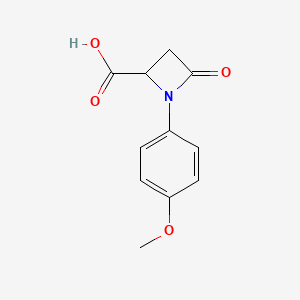
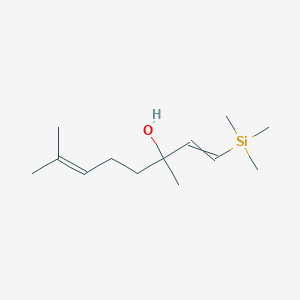
![{[3-Phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]sulfanyl}acetic acid](/img/structure/B14399218.png)
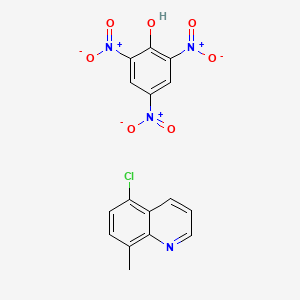
![1-Fluoro-3-[1-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14399222.png)
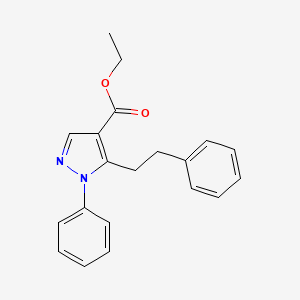
![2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine-3-carboxylic acid](/img/structure/B14399230.png)
![N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-N-(dimethoxyphosphoryl)glycine](/img/structure/B14399233.png)
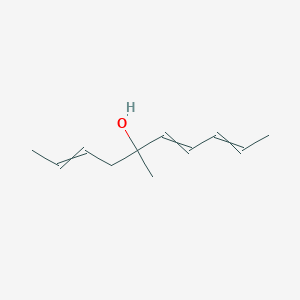
![[(1R,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]methanol;methanesulfonic acid](/img/structure/B14399241.png)
